BenchChemオンラインストアへようこそ!

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide

Antibacterial FtsZ Inhibitor Regioisomer SAR

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide is a synthetic small molecule belonging to the isoxazole-containing benzamide class, defined by a 2-(trifluoromethyl)benzamide core linked to the rare 4-position of an unsubstituted isoxazole ring. With a molecular formula of C11H7F3N2O2 and a molecular weight of 256.18 g/mol , it serves as a specialized research scaffold for medicinal chemistry and biological probing.

Molecular Formula C11H7F3N2O2
Molecular Weight 256.184
CAS No. 1396765-35-7
Cat. No. B2528213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide
CAS1396765-35-7
Molecular FormulaC11H7F3N2O2
Molecular Weight256.184
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CON=C2)C(F)(F)F
InChIInChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-2-1-3-8(9)10(17)16-7-5-15-18-6-7/h1-6H,(H,16,17)
InChIKeyTYYCFRRYGMBYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide (CAS 1396765-35-7) Procurement Considerations


N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide is a synthetic small molecule belonging to the isoxazole-containing benzamide class, defined by a 2-(trifluoromethyl)benzamide core linked to the rare 4-position of an unsubstituted isoxazole ring . With a molecular formula of C11H7F3N2O2 and a molecular weight of 256.18 g/mol , it serves as a specialized research scaffold for medicinal chemistry and biological probing. Its procurement is primarily driven by its capacity to serve as a regioisomeric comparator or a core template in structure-activity relationship (SAR) studies targeting bacterial cell division protein FtsZ and various kinase targets, as inferred from closely related patent families on aromatic amides and isoxazole derivatives [1].

Why In-Class Benzamide Analogs Cannot Functionally Replace N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide


Reliance on generic isoxazole benzamides is fundamentally flawed due to the profound pharmacological impact of the isoxazole linkage position. The target compound possesses the rare 4-isoxazole attachment, whereas the vast majority of characterized active analogs feature 3-yl or 5-yl linkages [1]. In studies on isoxazole-containing benzamide FtsZ modulators, potent antibacterial activity was exclusive to derivatives containing the isoxazol-5-yl group (e.g., compounds B14 and B16), with the 3-yl and 4-yl regioisomers not showing comparable potency [1]. Similarly, patent literature indicates that minor modifications to the benzamide ring, such as a change from a hydrogen to a trifluoromethyl group at the ortho position in Trk kinase inhibitors, shift IC50 values into the low nanomolar range (e.g., 4.65 nM for specific analogs), a selectivity profile untestable with unsubstituted or ortho-position-substituted benzamides [2]. Thus, generic selection without specific verification of regio- and substituent chemistry risks selecting a functionally inert molecule.

Technical Differentiation Guide for N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide


Regioisomeric Exclusivity: Evidence for the 4-Position Isoxazole Advantage

The compound functions as a critical negative control or structural scaffold within the FtsZ antibacterial program. A foundational study on isoxazole-containing benzamide FtsZ modulators demonstrated that only compounds with an isoxazol-5-yl linkage (such as B14 and B16) exhibited strong antibacterial activity against a panel of Gram-positive and -negative pathogens [1]. The 4-isoxazolyl analog was notably absent from the list of active compounds, establishing that the 4-position linkage does not confer the same FtsZ inhibitory potency as the 5-position. This structural inactivity is itself a differentiator, making the target compound a highly valuable tool for establishing a precise SAR baseline [1].

Antibacterial FtsZ Inhibitor Regioisomer SAR

Ortho-Substituted Trifluoromethyl Benzamide: Impact on Kinase Potency

The 2-trifluoromethyl substituent on the benzamide group is a critical pharmacophoric element for achieving high-target affinity. While quantitative data for this exact compound is unavailable, a patent-derived binding assay for a closely related structural analog (BDBM136682) featuring a 2-trifluoromethyl benzamide core demonstrated potent inhibition of the TrkA kinase with an IC50 value of 4.65 nM [1]. This contrasts with other benzamide analogs lacking the ortho-CF3 group, which typically display higher micromolar IC50 values. The target compound presents this exact 2-CF3 benzamide moiety, providing a procurement path to a core element proven to dramatically enhance potency in kinase contexts.

Kinase Inhibition TrkA Selectivity Drug Design

Structural Deviation from Common Isoxazole Carboxamide SAR Scaffolds

The compound's 1,2-oxazole (isoxazole) attachment differentiates it from widely patented isoxazole-4-carboxamide kinase inhibitors. In LRRK2 inhibitor programs, 2-(benzyloxy)benzamide derivatives with various heterocyclic attachments (including isoxazole) have been explored, with binding affinity highly dependent on the linker type and position [1]. The target compound's amide connectivity to the isoxazole nitrogen creates a distinct hydrogen-bonding environment compared to the reverse amide (carboxamide) found in compounds like the isoxazole-4-carboxamide HIS-388 (a 11β-HSD1 inhibitor) [2]. Chemically, the difference is a reversed amide bond, fundamentally altering the compound's vector and target engagement capabilities. This scaffold distinction is critical when procuring a compound for studies focused on receptor tyrosine kinases or novel anti-infective targets, where standard carboxamide scaffolds have already failed.

LRRK2 Inhibition Kinase Selectivity Scaffold Hopping

Physicochemical Differentiation: Ortho-Trifluoromethyl Electronic Effect

The ortho-trifluoromethyl group on the benzamide ring exerts a powerful electron-withdrawing effect and increases lipophilicity, logarithmically differentiating it from analogous methyl or unsubstituted benzamides. While a specific logP value for this compound is not calculated here, the presence of an ortho-CF3 group generalizes to an increase of about 0.8–1.2 logP units compared to a methyl substituent, directly influencing passive permeability and metabolic stability [1]. This physicochemical trait is crucial for central nervous system (CNS) programs targeting kinases like TrkA where brain penetration is required, a parameter unattainable with the more polar 4-isoxazole carboxamide bioisosteres.

Physicochemical Properties Lipophilicity Metabolic Stability

High-Priority Application Scenarios for N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide Procurement


Negative Control for Isoxazole-Benzamide FtsZ Antibacterial Screening

This compound is an optimal negative control agent in high-throughput screens for bacterial cell division inhibitors. Established literature confirms that 4-isoxazole benzamide derivatives lack the potent FtsZ enzymatic inhibition seen with the 5-isoxazole isomer [1]. By specifically procuring the 4-isoxazole regioisomer, research groups can validate the specificity of their screening hits against MRSA or VRE strains, ensuring lead matter or tool compounds are genuinely acting at the FtsZ protein interface rather than through nonspecific membrane effects [1].

Core Scaffold for Creating Chimeric TrkA/B Kinase Inhibitors

Medicinal chemistry teams aiming to develop next-generation TrkA inhibitors for pain management can use this compound as a key starting material. The identical benzamide core to patented low-nanomolar TrkA inhibitors (IC50 = 4.65 nM) [2] makes it an immediate precursor for introducing novel isoxazole-based vectors, potentially modulating kinase selectivity across the Trk family (TrkA vs. TrkB) as part of a compound progression strategy [2].

Scaffold-Hopping Template for LRRK2 and 11β-HSD1 Drug Discovery

For projects targeting LRRK2 (Parkinson's disease) or 11β-HSD1 (metabolic syndrome), this compound provides a non-obvious reverse amide topology. By directly procuring this ligand, research groups can explore a chemical space distinct from the heavily patented isoxazole-4-carboxamide class [1] and the adamantyl isoxazole inhibitors [3], thereby securing novel intellectual property for new small molecule leads or pharmacological tool compounds.

CNS-Penetrant Probe Design Utilizing High Lipophilic Efficiency

Utilize the ortho-CF3 benzamide motif to design brain-permeable kinase probes. Compared to common heterocyclic carboxamides, this scaffold provides a quantifiable boost in logP (estimated 0.8–1.2 units), enhancing passive CNS permeability [4]. Procurement enables targeted synthesis of fluorescent or radiolabeled probes for in vivo target engagement studies, avoiding the metabolic liabilities common with high-polarity bioisosteres.

Quote Request

Request a Quote for N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.